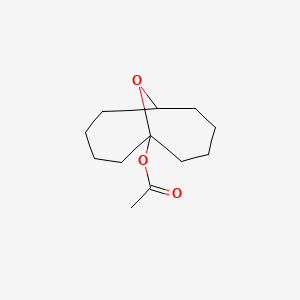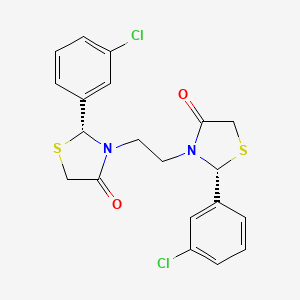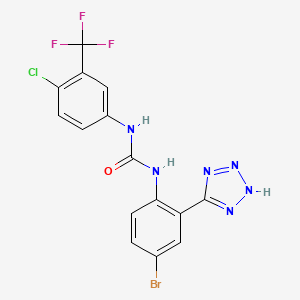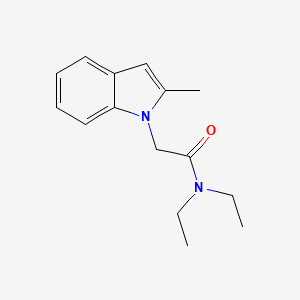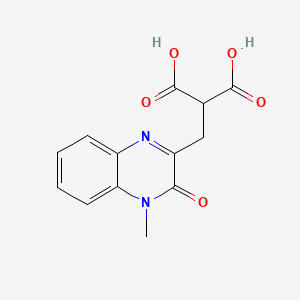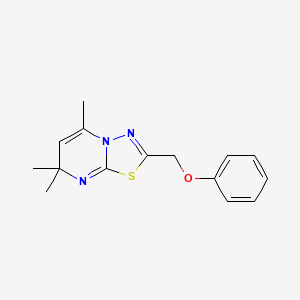
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine is a heterocyclic compound that features a thiadiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiadiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions, typically in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5,7,7-Trimethyl-2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- 5,7,7-Trimethyl-2-(methylthio)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine
Uniqueness
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
66442-40-8 |
|---|---|
Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5,7,7-trimethyl-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C15H17N3OS/c1-11-9-15(2,3)16-14-18(11)17-13(20-14)10-19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
InChI Key |
JRRCPSRVAQQHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C2N1N=C(S2)COC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


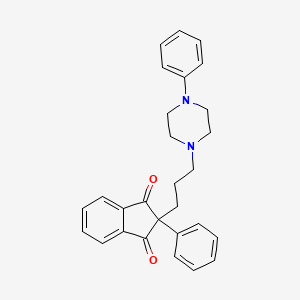
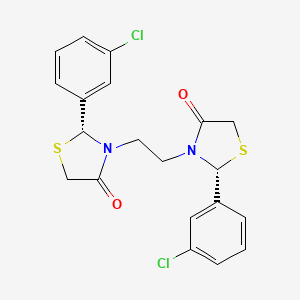
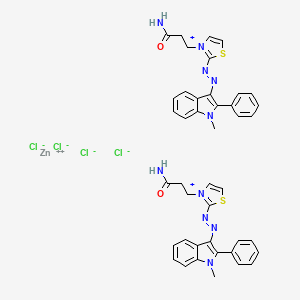
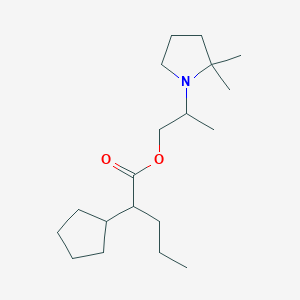
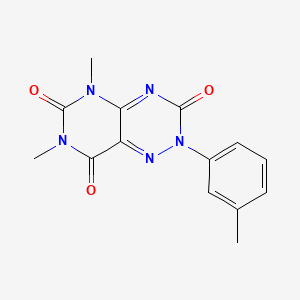
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
